molecular formula C39H43N5O7 B12585565 D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine CAS No. 644996-99-6

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12585565
CAS No.: 644996-99-6
M. Wt: 693.8 g/mol
InChI Key: NHTIQYAJEFJERJ-BHGLIUJXSA-N
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Description

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: tyrosine, phenylalanine, alanine, and two additional phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (D-tyrosine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next protected amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-alanine, D-phenylalanine, and D-phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

    Oxidation: Dityrosine, quinones, and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In general, peptides can interact with molecular targets such as receptors, enzymes, or other proteins. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. The specific pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Another synthetic peptide with similar amino acid composition but different sequence.

    D-Phenylalanine: A single amino acid that can be part of various peptide structures.

    D-Tyrosine: Another single amino acid with potential for incorporation into peptides.

Uniqueness

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

644996-99-6

Molecular Formula

C39H43N5O7

Molecular Weight

693.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H43N5O7/c1-25(41-37(48)32(22-26-11-5-2-6-12-26)43-36(47)31(40)21-29-17-19-30(45)20-18-29)35(46)42-33(23-27-13-7-3-8-14-27)38(49)44-34(39(50)51)24-28-15-9-4-10-16-28/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,48)(H,42,46)(H,43,47)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1

InChI Key

NHTIQYAJEFJERJ-BHGLIUJXSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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